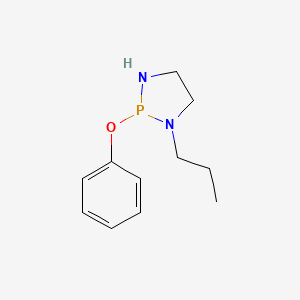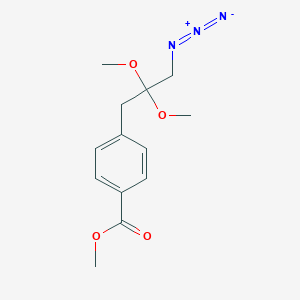
N,N-Dimethyl-N'-(4-methylphenyl)-propionamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine is an organic compound with the molecular formula C10H14N2 It is a derivative of propionamidine, where the nitrogen atoms are substituted with dimethyl and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine typically involves the reaction of N,N-dimethylformamide with p-toluidine in the presence of a suitable catalyst. One common method involves the use of cyanuric chloride as a reagent, which reacts with N,N-dimethylformamide to form an intermediate iminium salt. This intermediate is then reacted with p-toluidine to yield the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethyl or 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, secondary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(4-methylphenyl)sulfamide
- N,N-Dimethyl-N’-(4-methylphenyl)imidoformamide
- N,N-Dimethyl-N’-(4-methylphenyl)formamidine
Uniqueness
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88695-46-9 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(4-methylphenyl)propanimidamide |
InChI |
InChI=1S/C12H18N2/c1-5-12(14(3)4)13-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChI Key |
WGORWIMKIMFSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
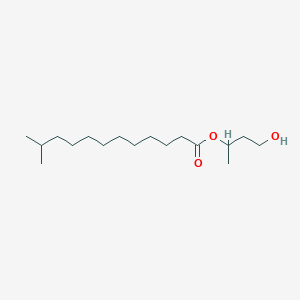
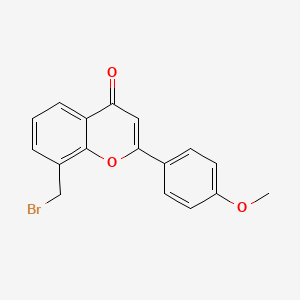

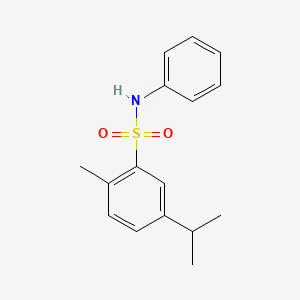
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)

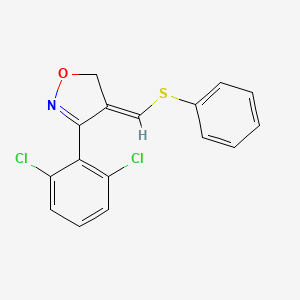
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
